![molecular formula C16H15N3O B5668803 2-[5-(3-phenylpropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5668803.png)
2-[5-(3-phenylpropyl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
Synthesis Analysis
The synthesis of related oxadiazole derivatives often involves strategies such as condensation reactions or cycloaddition methods. For instance, the synthesis of pyridine-substituted triorganostannyltetrazoles via cycloaddition of R3SnN3 and n-cyanopyridine showcases a typical approach to synthesizing complex heterocyclic compounds involving pyridine units (Bhandari et al., 2000).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives, including those related to the compound of interest, often features significant π-π interactions and potential for varied coordination with metals. For example, studies on 1,3,4-oxadiazole-containing complexes reveal complex molecular arrangements facilitated by these interactions, influencing the compound's electronic properties and reactivity (Zhao et al., 2013).
Chemical Reactions and Properties
Compounds containing the 1,3,4-oxadiazole ring are involved in a variety of chemical reactions, including interactions with metal ions to form coordination complexes with unique structural and functional properties. For instance, coordination polymers based on oxadiazole ligands demonstrate interesting packing and emission properties, influenced by their chemical structure and intermolecular interactions (Jin et al., 2019).
Physical Properties Analysis
The physical properties of oxadiazole derivatives are significantly influenced by their molecular structure. For example, the crystal structure analysis of similar compounds reveals insights into their stability, density, and packing in the solid state, which are critical for understanding their behavior in different environments and applications.
Chemical Properties Analysis
The chemical behavior of oxadiazole derivatives, such as their reactivity with different chemical species, electron-transporting capabilities, and thermal behavior, is a key area of study. These properties are crucial for their potential application in materials science, such as in the development of light-emitting diodes (LEDs) or as components in electronic devices (Wang et al., 2002).
properties
IUPAC Name |
5-(3-phenylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-2-7-13(8-3-1)9-6-11-15-18-16(19-20-15)14-10-4-5-12-17-14/h1-5,7-8,10,12H,6,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTYUZVBGJIVMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=NC(=NO2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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